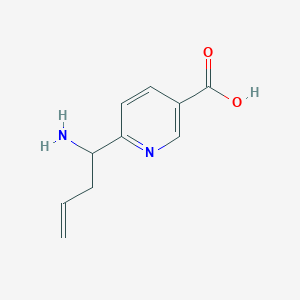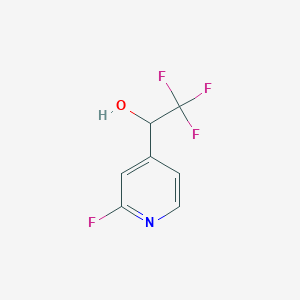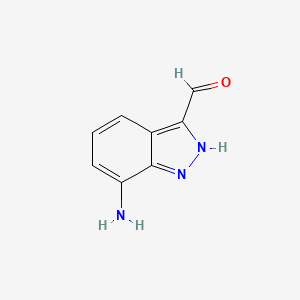
7-Amino-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by formylation to introduce the aldehyde group. Another approach involves the nitrosation of indoles, which provides a direct route to indazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions in the presence of oxygen as the terminal oxidant have been reported to produce indazole derivatives in good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 7-Amino-1H-indazole-3-carboxylic acid.
Reduction: 7-Amino-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
7-Amino-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Amino-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. For instance, indazole derivatives are known to inhibit specific enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-3-carbaldehyde
- 7-Nitro-1H-indazole-3-carbaldehyde
Comparison: 7-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to other indazole derivatives, it offers a broader range of functionalization possibilities, making it a valuable intermediate in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
7-amino-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,9H2,(H,10,11) |
InChI-Schlüssel |
KJQJEJGJSBJYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C(=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


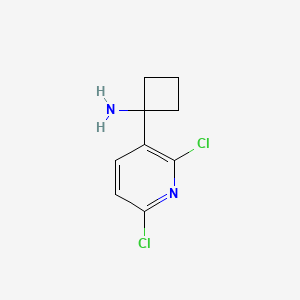
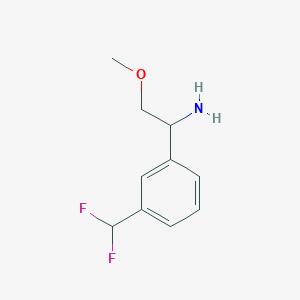
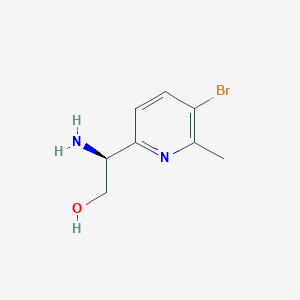
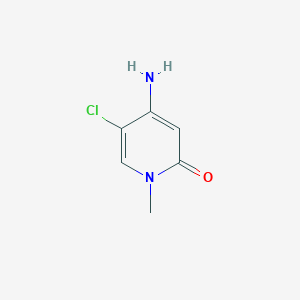
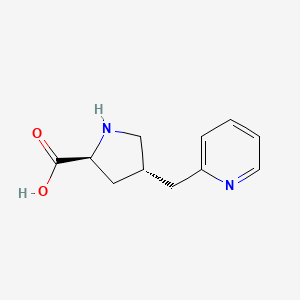
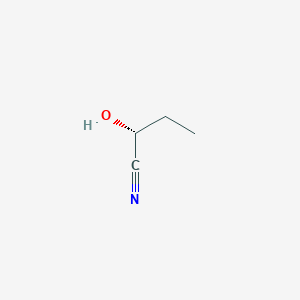
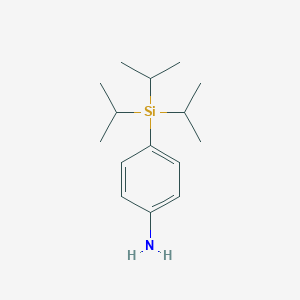
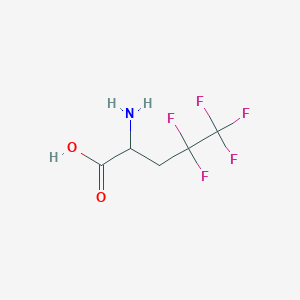


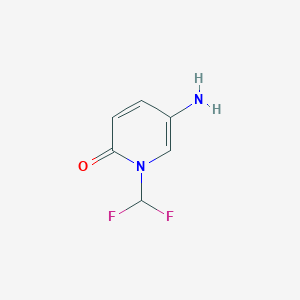
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
